7-amino-3-hydroxy-1-naphthalenesulfonic acid, also known as 4-amino-3-hydroxy-1-naphthalenesulfonic acid, is an organic compound with the molecular formula C₁₀H₉N₁O₄S. This compound appears as an off-white to grey-pink powder and is typically odorless. It is soluble in hot sodium bisulfite solution but is insoluble in water, alcohol, ether, and benzene. The compound may exhibit color changes upon exposure to light, particularly in moist conditions .
Research indicates that 7-amino-3-hydroxy-1-naphthalenesulfonic acid exhibits various biological activities. It has been studied for its potential antioxidant properties and its ability to inhibit certain enzymes. Additionally, its derivatives have shown promise in antimicrobial and anti-inflammatory activities .
Several methods exist for synthesizing 7-amino-3-hydroxy-1-naphthalenesulfonic acid:
7-amino-3-hydroxy-1-naphthalenesulfonic acid finds applications in various fields:
Studies on 7-amino-3-hydroxy-1-naphthalenesulfonic acid reveal interactions with various biological molecules. Its ability to form complexes with metal ions has been investigated for potential applications in catalysis and materials science. Furthermore, interaction studies have highlighted its role in modulating enzyme activities, which may lead to therapeutic applications .
Several compounds share structural similarities with 7-amino-3-hydroxy-1-naphthalenesulfonic acid. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
4-Amino-2-hydroxynaphthalene | Similar naphthalene core | Exhibits different solubility properties |
1-Amino-2-naphthol | Hydroxyl group at different position | Different reactivity patterns |
4-Aminosalicylic Acid | Contains amino and hydroxyl groups | Used primarily for tuberculosis treatment |
5-Amino-2-naphthol | Similar core structure | Different applications in dye chemistry |
These compounds highlight the unique positioning of 7-amino-3-hydroxy-1-naphthalenesulfonic acid within its class, particularly regarding its functional groups and reactivity profiles .